molecular formula C17H18ClNOS B4966717 2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide CAS No. 6217-04-5

2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide

Cat. No. B4966717
CAS RN: 6217-04-5
M. Wt: 319.8 g/mol
InChI Key: NATDFZTUGCUDJH-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as CPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPIA is a thioamide derivative of acetanilide, and it possesses a unique structure that makes it an attractive compound for various scientific applications.

Mechanism of Action

The exact mechanism of action of CPIA is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. CPIA is also believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
CPIA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It has also been found to exhibit antitumor activity and antimicrobial activity. CPIA has been shown to be well-tolerated in animal studies, and it has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. It has been found to possess a wide range of potential applications in various fields of scientific research. However, one of the limitations of CPIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications.

Future Directions

There are several future directions for research on CPIA. One area of interest is the development of new drugs based on the structure of CPIA. Additionally, more studies are needed to determine the optimal dosage and administration route of CPIA for various applications. Further studies are also needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development. Finally, more studies are needed to determine the potential applications of CPIA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, CPIA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses anti-inflammatory, analgesic, and antipyretic properties, and it has been found to exhibit antitumor and antimicrobial activity. CPIA is a relatively easy compound to synthesize, and it can be obtained in good yields. However, more studies are needed to fully understand the mechanism of action of CPIA and to optimize its use in drug development.

Synthesis Methods

The synthesis of CPIA involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline, followed by acetylation with acetic anhydride. The reaction proceeds in the presence of a suitable catalyst, such as triethylamine, and the product is obtained in good yields. The purity of CPIA can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

CPIA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. CPIA has also been found to exhibit antitumor activity, and it has been studied for its potential use in cancer treatment. Additionally, CPIA has been found to possess antimicrobial activity, and it has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDFZTUGCUDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387471
Record name ST019274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

CAS RN

6217-04-5
Record name ST019274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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